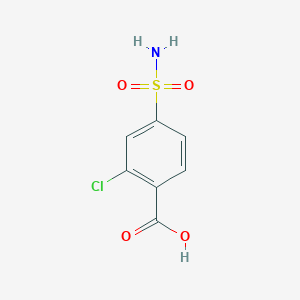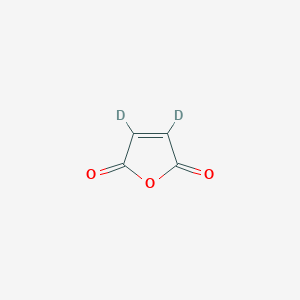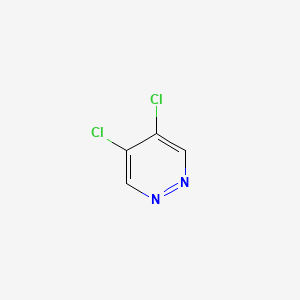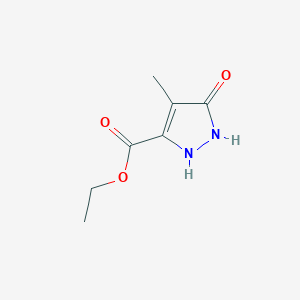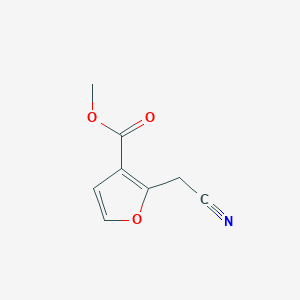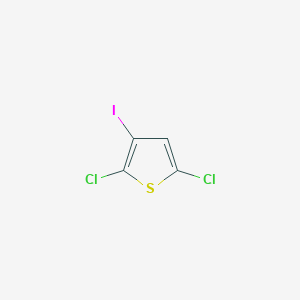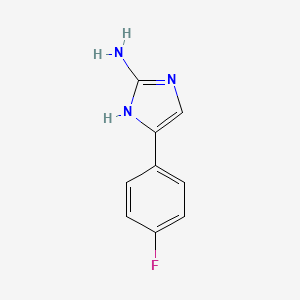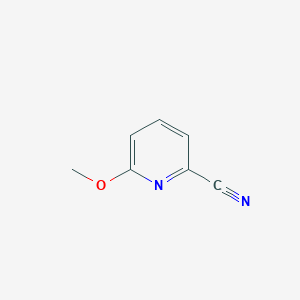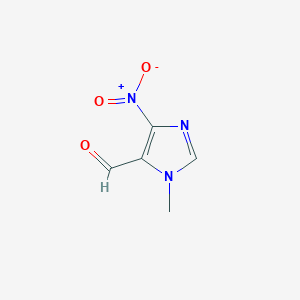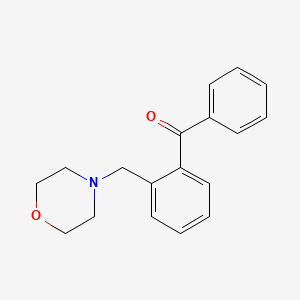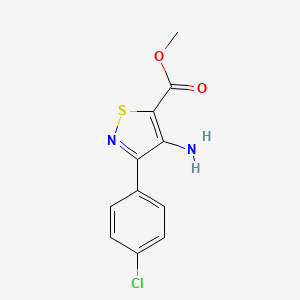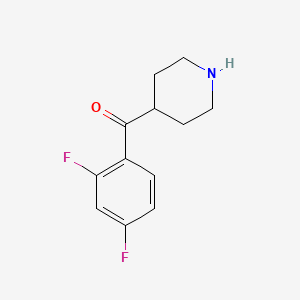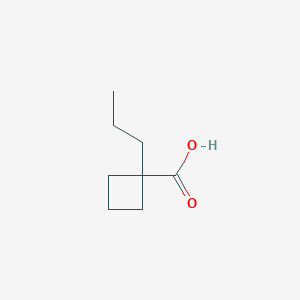
1-Propylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylcyclobutane-1-carboxylic acid is an organic compound with the CAS Number: 58148-14-4 . It has a molecular weight of 142.2 and is in liquid form .
Molecular Structure Analysis
The molecular structure of 1-Propylcyclobutane-1-carboxylic acid is represented by the formula C8H14O2 . The exact structure would require more specific information or a detailed spectroscopic analysis.Physical And Chemical Properties Analysis
1-Propylcyclobutane-1-carboxylic acid is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties would require additional information or detailed analysis.Wissenschaftliche Forschungsanwendungen
Tumor Imaging and Detection
1-Propylcyclobutane-1-carboxylic acid and its derivatives, particularly 1-aminocyclobutane carboxylic acid, have shown significant potential in tumor imaging and detection. Studies have demonstrated that these compounds, when labeled with radioactive isotopes like C-11, are preferentially incorporated by various tumor types in animal models, indicating their potential as tumor-seeking agents. They are rapidly cleared from the bloodstream and achieve maximum tissue concentrations quickly, making them suitable for use in positron emission computed tomography (PET) for tumor detection (Washburn et al., 1979), (Hubner et al., 1981).
Synthesis and Structural Studies
The synthesis of various derivatives of 1-Propylcyclobutane-1-carboxylic acid, like 2-aminocyclobutane-1-carboxylic acids, has been a subject of research. These studies focus on developing efficient synthetic methods and understanding the structural properties of these compounds. For instance, the stereoselective synthesis of these acids has been achieved, which is crucial for their potential application in various fields (Gauzy et al., 2004), (Izquierdo et al., 2005).
Potential in Neutron Capture Therapy
A novel boronated aminocyclobutanecarboxylic acid was synthesized for potential use in neutron capture therapy. This therapy technique, primarily aimed at treating cancer, involves the use of boron-containing compounds that can accumulate in tumor cells and then be targeted by neutrons, leading to the destruction of the tumor cells. This synthesis is particularly relevant because the parent compound, 1-aminocyclobutane-1-carboxylic acid, shows high uptake in brain tumors (Kabalka & Yao, 2003).
NMDA Receptor Antagonist Activity and Anticonvulsant Action
1-Aminocyclobutane-1-carboxylic acid derivatives have been evaluated for their activity as antagonists at NMDA (N-methyl-D-aspartate) receptor sites and for their potential anticonvulsant properties. Compounds with specific substituents showed potent and selective antagonist activity at these receptor sites, indicating their potential application in managing conditions like epilepsy (Gaoni et al., 1994).
Safety And Hazards
The safety information for 1-Propylcyclobutane-1-carboxylic acid indicates that it may cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
1-propylcyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-4-8(7(9)10)5-3-6-8/h2-6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNJVUTBREQQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30522366 |
Source


|
| Record name | 1-Propylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylcyclobutane-1-carboxylic acid | |
CAS RN |
58148-14-4 |
Source


|
| Record name | 1-Propylcyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30522366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

